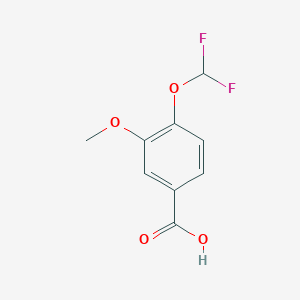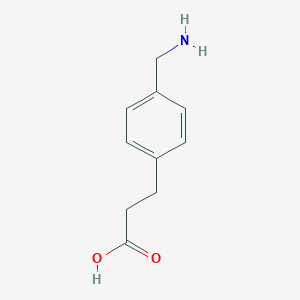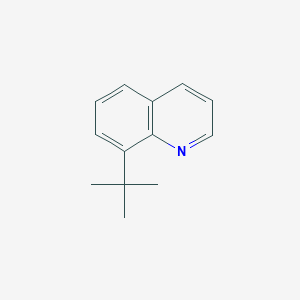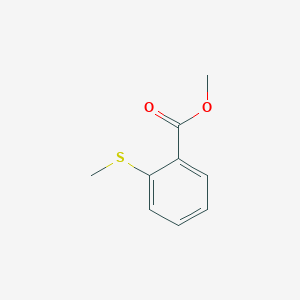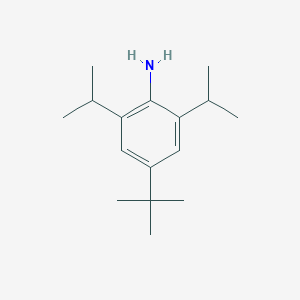
2-(1-adamantyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)acetamide, also known as 2-(Adamantan-1-yl)acetamide, is a compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected cyclohexane rings. It is a derivative of adamantane, a well-known polycyclic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)acetamide typically involves the reaction of adamantane with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 2-(1-adamantyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
2-(1-adamantyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of tricyclic systems.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active adamantane derivatives.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tricyclic structure allows it to fit into hydrophobic pockets of proteins, influencing their activity .
Comparison with Similar Compounds
Adamantane: A parent compound with a simpler structure.
1-Adamantanol: A hydroxyl derivative of adamantane.
1-Nitroadamantane: A nitro derivative of adamantane.
Uniqueness: 2-(1-adamantyl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
19026-73-4 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14) |
InChI Key |
BWHDTKLVHSIHSQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
| 19026-73-4 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
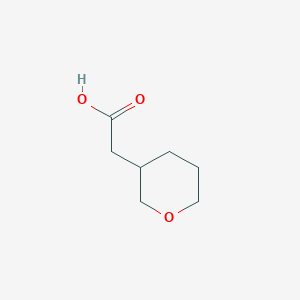
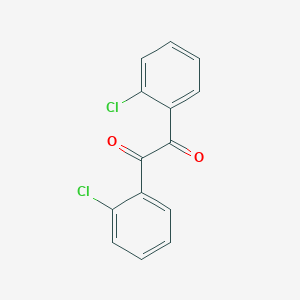
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)

